CYP17A1 Hydroxylase vs. Lyase Inhibition Profile
Amphenone B exhibits competitive inhibition of rat testicular microsomal 17α-hydroxylase with an apparent Ki of 9.17 × 10⁻⁵ M, which is more than 17-fold weaker than the extremely potent inhibition reported for SKF-525A (Ki = 1.61 × 10⁻⁶ M, reported as 1.61 × 10⁻⁶ M based on corrected literature values) [1]. Conversely, against C17-C20 lyase, Amphenone B displays a Ki of 2.45 × 10⁻⁴ M, whereas SKF-525A exhibits a markedly lower Ki of 1.28 × 10⁻⁵ M, representing a nearly 20-fold difference in inhibitory potency [1]. This differential enzyme targeting profile—where SKF-525A is a substantially more potent inhibitor of both activities, yet Amphenone B shows a relatively more balanced inhibition between hydroxylase and lyase functions—provides a distinct tool for dissecting CYP17A1 dual-enzyme activity in mechanistic studies.
| Evidence Dimension | Inhibition constant (Ki) for steroidogenic enzymes |
|---|---|
| Target Compound Data | 17α-hydroxylase Ki = 9.17 × 10⁻⁵ M; C17-C20 lyase Ki = 2.45 × 10⁻⁴ M |
| Comparator Or Baseline | SKF-525A: 17α-hydroxylase Ki = 1.61 × 10⁻⁶ M; C17-C20 lyase Ki = 1.28 × 10⁻⁵ M |
| Quantified Difference | SKF-525A is ~57-fold more potent against 17α-hydroxylase and ~19-fold more potent against C17-C20 lyase |
| Conditions | Rat testicular microsomal fraction; competitive inhibition assay; substrate: pregnenolone |
Why This Matters
Selection of Amphenone B over SKF-525A is warranted when a weaker, more balanced inhibitor of CYP17A1 dual activities is required for experimental titration or when avoiding the potent off-target effects of SKF-525A on drug metabolism.
- [1] Machino A, Inano H, Tamaoki B. Studies on enzyme reactions related to steroid biosynthesis: II. Submicrosomal distribution of the enzymes related to androgen production from pregnenolone and of the cytochrome P-450 in testicular gland of rat. J Steroid Biochem. 1970;1(1):9-16. View Source
